

Independent Validation of Androgen Receptor Ligands: A Comparative Guide

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Compound of Interest

Compound Name: AR ligand-38

Cat. No.: B15542387

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of well-characterized androgen receptor (AR) ligands, offering a benchmark for the validation of novel compounds. While specific experimental data for "AR ligand-38," also referred to as HBP1-38, is not publicly available, this document summarizes key performance metrics for commonly used AR agonists and antagonists. Detailed experimental protocols and workflow diagrams are included to support independent validation studies.

Data Presentation: Comparative Ligand Performance

The following tables summarize the binding affinity and functional activity of selected androgen receptor ligands. These values are compiled from various sources and should be considered as representative. Experimental conditions can influence these measurements.

Table 1: Androgen Receptor Binding Affinity

Compound	Ligand Type	Binding Affinity (Ki)	Binding Affinity (IC50)	Cell Line/System
Dihydrotestosterone (DHT)	Agonist	~0.2-0.5 nM[1]	-	Rat Prostate Cytosol
Testosterone	Agonist	~0.2-0.5 nM[1]	-	Rat Prostate Cytosol
Metribolone (R1881)	Agonist	-	~0.9 nM[2]	Human Prostate Cytosol
Bicalutamide	Antagonist	~12.5 μM[3]	~160 nM[3]	Prostate Cancer Cells
Enzalutamide	Antagonist	-	~36 nM[4]	LNCaP Cells

Table 2: Functional Activity of AR Ligands

Compound	Activity Type	EC50 / IC50	Assay Type	Cell Line
Dihydrotestosterone (DHT)	Agonist	~0.14 nM[5]	Transcriptional Activation	-
Metribolone (R1881)	Agonist	~1 nM (for growth suppression)[6][7]	Proliferation/Transcriptional	LNCaP Cells
Testosterone	Agonist	~10 nM (for growth suppression)[6]	Proliferation Assay	LNCaP Cells
Bicalutamide	Antagonist	~0.2 μM[3]	Transcriptional Inhibition	HepG2 Cells
Enzalutamide	Antagonist	~26 nM[8]	Transcriptional Inhibition	-

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the independent validation of novel AR ligands.

Androgen Receptor Competitive Binding Assay

This protocol determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

Materials:

- Rat prostate cytosol (source of AR)
- [3H]-R1881 (radiolabeled ligand)
- Test compound
- Wash buffers and scintillation cocktail

Procedure:

- Prepare rat prostate cytosol containing the androgen receptor.
- Incubate a constant concentration of [3H]-R1881 with varying concentrations of the test compound and the cytosol preparation.
- Allow the binding reaction to reach equilibrium.
- Separate the bound from unbound radioligand using a method such as hydroxylapatite slurry.
- Measure the amount of bound [3H]-R1881 using a scintillation counter.
- Plot the percentage of [3H]-R1881 bound against the concentration of the test compound.
- Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the bound radioligand.

AR-Mediated Transcriptional Activation/Inhibition Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to either activate (agonist) or inhibit (antagonist) AR-mediated gene transcription.

Materials:

- Prostate cancer cell line (e.g., LNCaP, which endogenously expresses AR)
- An AR-responsive reporter plasmid (e.g., containing androgen response elements driving luciferase expression)
- A control plasmid for normalization (e.g., Renilla luciferase)
- Transfection reagent
- Test compound and a reference agonist (e.g., DHT or R1881)
- Luciferase assay reagent

Procedure:

- Seed prostate cancer cells in a multi-well plate.
- Co-transfect the cells with the AR-responsive reporter plasmid and the control plasmid.
- After transfection, treat the cells with various concentrations of the test compound. For antagonist assays, co-treat with a known AR agonist.
- Incubate the cells for a sufficient period to allow for changes in gene expression (typically 24-48 hours).
- Lyse the cells and measure the luciferase activity from both the experimental and control reporters using a luminometer.
- Normalize the experimental luciferase activity to the control luciferase activity.

- Plot the normalized luciferase activity against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Prostate Cancer Cell Proliferation Assay

This assay assesses the effect of an AR ligand on the proliferation of androgen-sensitive prostate cancer cells.

Materials:

- Androgen-sensitive prostate cancer cell line (e.g., LNCaP)
- Cell culture medium and supplements
- Test compound
- Cell proliferation detection reagent (e.g., MTT, WST-1)

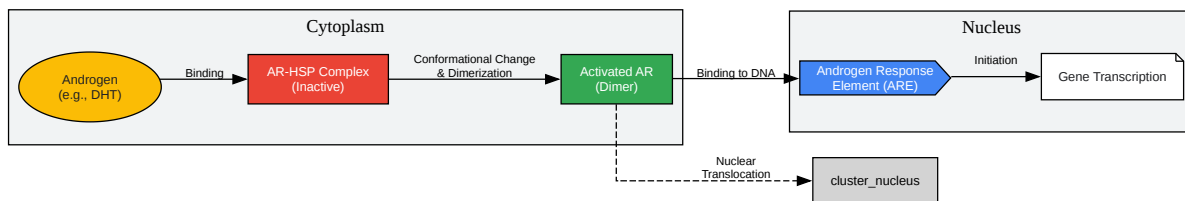
Procedure:

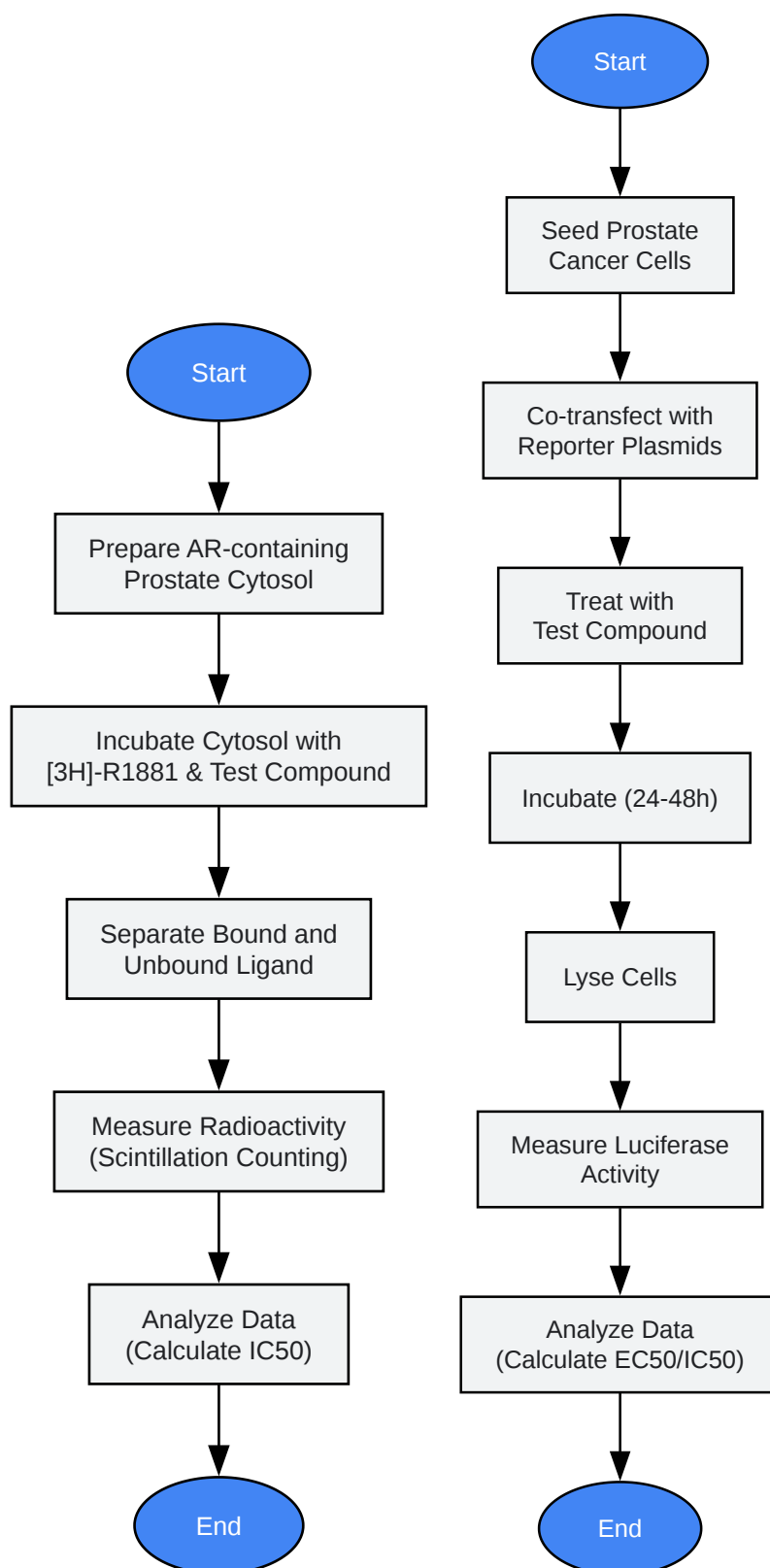
- Seed the prostate cancer cells in a 96-well plate at a low density.
- Allow the cells to attach and then treat them with various concentrations of the test compound.
- Incubate the cells for a period that allows for multiple cell divisions (e.g., 3-5 days).
- Add the cell proliferation reagent to the wells and incubate according to the manufacturer's instructions.
- Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
- Plot the cell viability against the concentration of the test compound to determine its effect on cell proliferation.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the canonical androgen receptor signaling pathway and the workflows for the described experimental protocols.





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